molecular formula C26H16Cl2N4O2S2 B13377462 (5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one

(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one

Cat. No.: B13377462
M. Wt: 551.5 g/mol
InChI Key: FRFPZCDMSRKAJR-HDSGJDLKSA-N
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Description

The compound “(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one” is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C26H16Cl2N4O2S2

Molecular Weight

551.5 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H16Cl2N4O2S2/c27-19-10-3-1-6-15(19)12-21-23(33)31-25(35-21)29-17-8-5-9-18(14-17)30-26-32-24(34)22(36-26)13-16-7-2-4-11-20(16)28/h1-14H,(H,29,31,33)(H,30,32,34)/b21-12-,22-13-

InChI Key

FRFPZCDMSRKAJR-HDSGJDLKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)N=C4NC(=O)/C(=C/C5=CC=CC=C5Cl)/S4)S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)N=C4NC(=O)C(=CC5=CC=CC=C5Cl)S4)S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one” typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This is followed by further functionalization to introduce the anilino and oxo groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.

Medicine

The compound has potential applications in drug development, particularly as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic research.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-bromophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one
  • (5Z)-5-[(2-fluorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one

Uniqueness

The presence of the 2-chlorophenyl group in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.

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